9-[4-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Overview
Description
9-[4-(Trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a synthetic organic compound characterized by a trifluoromethyl group attached to a phenyl ring, which is connected to a tetrahydro-dioxino-quinolinone core. This structure implies unique chemical properties, making it significant for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step reaction. Starting with commercially available precursors, such as 4-(trifluoromethyl)benzaldehyde and quinoline derivatives, various chemical reactions including condensation, cyclization, and oxidation are employed. Solvents like dichloromethane, reagents such as potassium carbonate, and catalysts like palladium on carbon are commonly used under controlled temperatures (often between 50-100°C) and inert atmospheres.
Industrial Production Methods
Industrial production might involve scale-up of the laboratory methods with attention to yield optimization and cost-efficiency. Techniques such as continuous flow reactors and use of microwave irradiation can enhance the efficiency of the synthesis process. Stringent purification steps, including crystallization and chromatography, are employed to ensure the compound's purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation, particularly at the quinoline and tetrahydro-dioxino rings.
Reduction: Possible reduction reactions can involve the trifluoromethyl group.
Substitution: The phenyl ring with its trifluoromethyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Agents like lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Conditions vary based on the type of substitution but often involve halogenating agents like N-bromosuccinimide (NBS) or bases like sodium hydride.
Major Products Formed
These reactions yield a range of products, such as oxidized quinoline derivatives, reduced trifluoromethyl phenyl derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound’s unique structure allows it to act as a precursor or intermediate in organic synthesis, aiding in the development of more complex molecules.
Biology
In biological research, it is often used as a probe to study enzyme interactions and binding affinity studies due to its distinctive chemical properties.
Medicine
Preliminary studies have shown potential in medicinal chemistry as a lead compound for developing drugs targeting specific receptors or enzymes.
Industry
Industrial applications include its use in the development of specialty chemicals, where its trifluoromethyl group enhances stability and bioavailability.
Mechanism of Action
The compound typically exerts its effects through interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity by increasing the compound’s lipophilicity and electronic properties, facilitating its interaction with hydrophobic pockets within proteins.
Comparison with Similar Compounds
Similar Compounds
2,3,8,9-Tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
9-Phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
4-(Trifluoromethyl)phenyl-2,3-dihydroquinolin-6(1H)-one
Uniqueness
Compared to similar compounds, 9-[4-(Trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one stands out due to the presence of the trifluoromethyl group, which significantly impacts its chemical behavior and increases its efficacy in applications involving molecular interactions.
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Properties
IUPAC Name |
9-[4-(trifluoromethyl)phenyl]-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3/c19-18(20,21)11-3-1-10(2-4-11)12-8-17(23)22-14-9-16-15(7-13(12)14)24-5-6-25-16/h1-4,7,9,12H,5-6,8H2,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGABSAZUUUXPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(CC(=O)NC3=C2)C4=CC=C(C=C4)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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